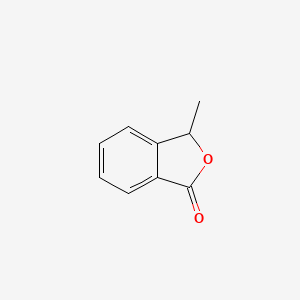

3-methyl-2-benzofuran-1(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVDIMLQFRPIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875862 | |

| Record name | 3-METHYL-1(3H)-ISOBENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-64-3 | |

| Record name | 3-Methylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1(3H)-isobenzofuranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-1(3H)-ISOBENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-methyl-2-benzofuran-1(3H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-2-benzofuran-1(3H)-one, commonly known as 3-methylphthalide, is a lactone compound belonging to the benzofuranone class of molecules.[1][] Structurally, it features a fused benzene and furan ring system with a methyl group at the chiral center on the lactone ring.[] This scaffold is a recurring motif in a multitude of biologically active natural products and serves as a pivotal synthetic intermediate in medicinal chemistry and materials science.[][3][4] Its significance is further underscored by its identification as a key impurity in the anti-ischemic drug, Butylphthalide, necessitating a thorough understanding of its properties for quality control and drug safety.[] This guide provides a comprehensive analysis of the synthesis, spectroscopic profile, chemical reactivity, and applications of this compound, offering field-proven insights and detailed experimental frameworks for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₈O₂.[5][6] The core structure is a γ-lactone fused to a benzene ring, classifying it as a phthalide. The methyl substituent at the 3-position introduces a stereocenter, meaning the molecule can exist as a racemic mixture or as individual enantiomers. This structural feature is critical, as stereochemistry often dictates biological activity in drug development. The molecule's architecture, combining aromatic and heterocyclic elements, results in high resonance stabilization and relative stability under normal conditions.[]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-methyl-3H-2-benzofuran-1-one | [5] |

| Synonyms | 3-Methylphthalide, 3-Methyl-1(3H)-isobenzofuranone | [5][7] |

| CAS Number | 3453-64-3 | [5] |

| Molecular Formula | C₉H₈O₂ | [5][6] |

| Molar Mass | 148.16 g/mol | [5][8] |

| Appearance | Colorless to pale-yellow crystalline solid | [] |

| Odor | Faintly sweet, balsamic | [] |

| InChIKey | XJVDIMLQFRPIMP-UHFFFAOYSA-N | [5][7] |

| SMILES | CC1C2=CC=CC=C2C(=O)O1 | [5] |

Synthesis Methodologies

The synthesis of 3-substituted phthalides is a well-explored area of organic chemistry, driven by their value as synthetic intermediates.[3][9] Several strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.

Overview of Synthetic Strategies

A variety of synthetic routes are available, each with distinct advantages concerning substrate scope, yield, and stereocontrol. Key approaches include:

-

Reduction and Cyclization of 2-Acylbenzoic Acids: A common and direct method involves the reduction of the ketone functionality of a 2-acylbenzoic acid (e.g., 2-acetylbenzoic acid) followed by spontaneous or acid-catalyzed intramolecular cyclization (lactonization).

-

Palladium-Catalyzed Reactions: Cross-coupling techniques can be employed to construct the core structure, offering high efficiency and functional group tolerance.[1][10]

-

Asymmetric Hydrogenation: For enantioselective synthesis, the asymmetric transfer hydrogenation of 2-acylarylcarboxylates using chiral ruthenium catalysts, followed by in-situ lactonization, provides access to enantiomerically pure phthalides.[10]

-

Organometallic Addition: One-pot methods using organozinc reagents that add to methyl-2-formylbenzoate have been reported, involving arylation followed by intramolecular cyclization.[9]

Experimental Protocol: Synthesis via Reduction of 2-Acetylbenzoic Acid

This protocol details a robust and frequently cited method for synthesizing racemic this compound. The causality behind this two-step, one-pot process lies in the selective reduction of the ketone over the carboxylic acid, which then acts as an internal nucleophile for lactonization.

References

- 1. Buy this compound | 3453-64-3 [smolecule.com]

- 3. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methyl-1(3H)-isobenzofuranone | C9H8O2 | CID 18939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 2(3H)-Benzofuranone, 3-methyl- | C9H8O2 | CID 577536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Phthalide synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 3-Methyl-2-Benzofuran-1(3H)-one (CAS No. 3453-64-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-methyl-2-benzofuran-1(3H)-one, a significant heterocyclic compound with applications in pharmaceuticals and materials science. This document delves into its chemical identity, synthetic pathways, structural characterization, and its emerging role in drug discovery.

Core Chemical Identity

This compound, also known as 3-methylphthalide, is a bicyclic compound featuring a furanone ring fused to a benzene ring. The presence of a methyl group at the 3-position introduces a chiral center, leading to the existence of two enantiomers.

| Property | Value | Source(s) |

| CAS Number | 3453-64-3 | [1][2] |

| Molecular Formula | C₉H₈O₂ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-methylphthalide, 3-methylisobenzofuran-1(3H)-one | [1] |

| Appearance | Colorless to pale-yellow crystalline solid | |

| Odor | Faintly sweet, balsamic aroma |

Synthetic Methodologies: A Strategic Approach

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the lactone ring. A prevalent and logical approach involves the reduction of a suitable precursor, such as 3-methyleneisobenzofuran-1(3H)-one.

Proposed Synthetic Protocol: Catalytic Hydrogenation

This protocol outlines a plausible and efficient method for the synthesis of this compound via the catalytic hydrogenation of 3-methyleneisobenzofuran-1(3H)-one. This method is favored for its high selectivity and yield under mild conditions.

Step 1: Synthesis of 3-Methyleneisobenzofuran-1(3H)-one (Precursor)

The precursor can be synthesized from readily available starting materials such as 2-carboxybenzaldehyde.[3]

Experimental Protocol:

-

To a solution of 2-carboxybenzaldehyde (1 equivalent) in a suitable solvent such as acetic anhydride, add a Wittig reagent like methyltriphenylphosphonium bromide in the presence of a base (e.g., sodium hydride).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-methyleneisobenzofuran-1(3H)-one.

Step 2: Catalytic Hydrogenation to this compound

Experimental Protocol:

-

Dissolve 3-methyleneisobenzofuran-1(3H)-one (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or Gas Chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Reaction Workflow and Mechanism

The catalytic hydrogenation of the exocyclic double bond in 3-methyleneisobenzofuran-1(3H)-one is a syn-addition reaction, where both hydrogen atoms add to the same face of the double bond.[4]

Caption: Synthetic workflow for this compound.

Structural Characterization: A Spectroscopic Profile

The structural integrity of synthesized this compound must be validated through a combination of spectroscopic techniques. Below is a table summarizing the expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton at the 3-position (quartet), and the methyl protons (doublet). |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the methine carbon at the 3-position, and the methyl carbon. |

| IR Spectroscopy | A strong absorption band characteristic of the lactone carbonyl group (around 1760 cm⁻¹), and bands for aromatic C-H and C=C stretching.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ).[1] |

Applications in Drug Development and Research

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its lactone ring can be opened to provide access to ortho-substituted benzene derivatives, which are versatile precursors for various heterocyclic systems.

Notably, this compound is recognized as an impurity in the synthesis of Butylphthalide, a drug used for the treatment of cerebral ischemia. This underscores the importance of robust analytical methods for its detection and quantification in pharmaceutical preparations.

Potential Pharmacological Significance

The benzofuran nucleus is a core component of numerous compounds with demonstrated anticancer activity. Research has shown that derivatives of 3-methyl-1-benzofuran exhibit cytotoxic effects against various cancer cell lines.[6] The mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species within cancer cells.

Caption: Proposed mechanism of anticancer activity for benzofuran derivatives.

Conclusion

This compound is a heterocyclic compound of significant interest due to its utility as a synthetic intermediate and the pharmacological potential of its structural scaffold. A thorough understanding of its synthesis and characterization is paramount for its effective application in research and drug development. The methodologies and data presented in this guide provide a solid foundation for scientists working with this versatile molecule.

References

physical and chemical properties of 3-methyl-2-benzofuran-1(3H)-one

An In-depth Technical Guide to 3-Methyl-2-Benzofuran-1(3H)-one: Properties, Synthesis, and Applications

Introduction

This compound, a molecule of significant interest in synthetic and applied chemistry, represents a unique convergence of aromatic and heterocyclic structural motifs. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and materials science. As a lactone with a fused benzofuran core, its stability and moderate reactivity make it a valuable intermediate and a subject of academic and industrial research.[] This document aims to serve as a foundational resource, elucidating the key characteristics of this compound and the technical considerations for its use.

Compound Identification and Nomenclature

Precise identification is paramount in scientific research. This compound is known by several synonyms, which can be a source of ambiguity. The authoritative identifiers are the CAS Registry Number and the IUPAC name.

The compound features a planar bicyclic system composed of a fused benzene ring and a five-membered furanone ring, with a methyl substituent at the 3-position.[2] This structure is the predominant tautomeric form under standard conditions.[2]

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from reaction conditions to purification and formulation. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 148.16 g/mol | [][2][3][4] |

| Appearance | Colorless to pale-yellow crystalline solid | [] |

| Melting Point | 47-52°C (for the R-enantiomer) | [2] |

| Boiling Point | 272-274°C (at 758 Torr) | [2] |

| Odor | Faintly sweet, balsamic, reminiscent of vanilla and caramel | [] |

The relatively low melting point indicates moderate intermolecular forces in its crystalline state, while the high boiling point demonstrates significant thermal stability.[2] The methyl group at the 3-position increases the molecule's hydrophobicity compared to its unsubstituted parent structure.[]

Molecular Structure and Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. Understanding its expected spectral output is crucial for confirming its identity and purity.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Molecular Ion Peak (M+) : Appears at a mass-to-charge ratio (m/z) of 148, corresponding to the molecular weight.[2]

-

Key Fragmentation Pathways :

The predictable fragmentation pattern is a reliable tool for identifying the compound in complex mixtures, such as in metabolomic studies or as an impurity in pharmaceutical products like Butylphthalide.[][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The benzofuranone chromophore gives rise to characteristic absorptions in the UV region.

-

Absorption Maxima (λmax) : Typically observed between 250-300 nm.[2]

-

Electronic Transitions : These absorptions correspond to π→π* transitions within the conjugated aromatic system.[2]

-

Molar Extinction Coefficients : Generally in the range of 15,000-25,000 L·mol⁻¹·cm⁻¹, indicating strong absorption.[2]

UV-Vis spectroscopy is a straightforward and effective method for quantitative analysis, for instance, in determining reaction kinetics or for concentration measurements in HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectral data can vary with the solvent and instrument, the expected resonances for ¹H and ¹³C NMR are well-defined by the molecular structure. PubChem provides access to reference spectra for this compound.[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its fused aromatic-lactone structure.

-

Stability : The molecule exhibits high resonance stabilization due to the combination of the aromatic ring and the heterocyclic lactone, conferring good thermal and oxidative stability.[] It is generally resistant to hydrolysis under neutral conditions.[]

-

Reactivity of the Lactone Ring : The lactone can be opened via hydrolysis under strong basic conditions to yield the corresponding hydroxy acid derivative.[] This reactivity is a key consideration in designing synthetic routes or assessing stability in different pH environments.

-

Carbonyl Group Reactivity : The carbonyl group at the 2-position behaves as a mild electrophile, enabling it to participate in condensation and reduction reactions.[] This functionality serves as a handle for further synthetic modifications.

Synthesis and Manufacturing Overview

Several synthetic routes to benzofuranone derivatives have been reported. A common strategy involves the cyclization of substituted benzoic acids. One generalized approach starts from 2-methylbenzoic acid derivatives.[5][6]

A representative synthetic workflow can be visualized as follows:

Caption: A generalized workflow for the synthesis of this compound.

This pathway involves initial esterification of a benzoic acid derivative, followed by a selective free-radical bromination at the methyl group using N-bromosuccinimide (NBS).[5] The resulting benzylic bromide is a versatile intermediate that can undergo cyclization or other transformations to yield the final lactone product. The choice of specific reagents and conditions is critical for optimizing yield and minimizing side products.[6]

Applications in Research and Development

The unique structural and chemical properties of this compound make it a valuable compound in several fields.

-

Pharmaceutical and Medicinal Chemistry : It serves as a key building block for synthesizing more complex molecules.[] The benzofuran scaffold is present in many compounds with diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[][2] This makes it a valuable starting point for the development of new therapeutic agents.[] It is also known as an impurity of Butylphthalide, a drug used for treating cerebral ischemia.[]

-

Fragrance and Flavor Industry : The compound possesses a mild, sweet, and persistent aroma, making it useful as a fixative and modifier in perfume compositions, particularly in floral and oriental scents.[] In flavor applications, it can impart creamy and nutty notes.[]

-

Polymer and Materials Science : The rigid, stable aromatic-lactone framework can be incorporated into polymer matrices to enhance thermal stability and UV resistance.[] It is used in the development of high-performance resins and specialty coatings.[]

Analytical Methodologies

The accurate detection and quantification of this compound require robust analytical protocols. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

Caption: Standard analytical workflow for the characterization of this compound.

Protocol Considerations:

-

HPLC Method : A reverse-phase C18 column is typically effective. The mobile phase would likely consist of a gradient of acetonitrile and water or methanol and water, allowing for efficient separation from other components. UV detection in the 250-300 nm range provides excellent sensitivity.[2]

-

GC-MS Method : Due to its volatility and thermal stability, GC is well-suited for analysis. A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be appropriate. The mass spectrometer provides definitive identification based on the molecular ion and fragmentation patterns.[2]

Safety and Handling

Specific toxicology data for this compound is not extensively documented. Therefore, handling should be guided by best practices for related benzofuran compounds and general laboratory chemicals.[7][8]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9] Use non-sparking tools and take precautions against static discharge.[8][9]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents and sources of ignition.[8]

-

First Aid : In case of skin contact, wash off with soap and plenty of water.[9] For eye contact, rinse thoroughly with water for at least 15 minutes.[9] If inhaled, move to fresh air.[7] If ingested, rinse mouth with water and seek immediate medical attention.[9]

Conclusion

This compound is a versatile heterocyclic compound with a well-defined set of physical, chemical, and spectroscopic properties. Its stable yet reactive nature makes it a valuable intermediate in diverse fields, from the synthesis of potential pharmaceuticals to the formulation of fragrances and advanced materials. This guide has consolidated the essential technical information required for its effective and safe utilization in a research and development setting. A thorough understanding of its characteristics, as outlined herein, is the foundation for innovation and discovery using this important chemical building block.

References

- 2. Buy this compound | 3453-64-3 [smolecule.com]

- 3. 3-Methyl-1(3H)-isobenzofuranone | C9H8O2 | CID 18939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:3453-64-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Structural Analysis of 3-methyl-2-benzofuran-1(3H)-one

Introduction: The Significance of the Benzofuranone Scaffold

3-methyl-2-benzofuran-1(3H)-one, also known by its common name 3-methylphthalide, is a heterocyclic organic compound featuring a benzofuran core.[1] This structure consists of a benzene ring fused to a five-membered furanone ring, which incorporates a lactone functional group. The benzofuran scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in natural products and its association with a wide array of biological activities.[2] Derivatives of benzofuran have demonstrated therapeutic potential as antiviral, antitumor, anti-inflammatory, antibacterial, and antifungal agents.[3][4]

As a fundamental building block, this compound serves as a key intermediate in the synthesis of more complex pharmaceutical compounds and natural product analogues.[] Its structural features, particularly the reactive lactone ring and the chiral center at the 3-position, make it a versatile starting point for creating diverse molecular architectures. A thorough understanding of its structure is therefore paramount for designing new therapeutics, predicting chemical reactivity, and ensuring the quality and purity of synthesized materials. This guide provides a comprehensive analysis of the structural elucidation of this compound, detailing the core spectroscopic and analytical techniques employed in its characterization.

Molecular Architecture and Core Structural Features

The molecular formula of this compound is C₉H₈O₂, with a molecular weight of approximately 148.16 g/mol .[1][6] The molecule's architecture is bicyclic and planar, comprising a benzene ring fused to a dihydrofuranone ring.[7]

Key structural features include:

-

Aromatic Benzene Ring: Provides a rigid, planar backbone and sites for potential electrophilic substitution.

-

γ-Lactone Ring: The five-membered furanone ring contains an ester within the cyclic structure. This lactone is susceptible to nucleophilic attack, such as hydrolysis under basic conditions.[]

-

Chiral Center: The carbon at position 3 (C3), bonded to the methyl group and a hydrogen atom, is a stereocenter. Therefore, the molecule can exist as two enantiomers, (R)-3-methyl-2-benzofuran-1(3H)-one and (S)-3-methyl-2-benzofuran-1(3H)-one. The specific stereochemistry can significantly influence biological activity.

Caption: Numbered structure of this compound.

Spectroscopic Elucidation: Decoding the Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The most diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the γ-lactone.

-

Causality: Five-membered rings (γ-lactones) are inherently strained, which causes the C=O bond to vibrate at a higher frequency compared to acyclic esters or six-membered lactones. This high-frequency absorption is a hallmark of this structural motif. For related phthalide structures, this band appears forcefully in the 1730-1770 cm⁻¹ region.[7][8]

| Functional Group | Vibration Type | Expected Absorption (cm⁻¹) | Intensity |

| C=O (γ-Lactone) | Stretch | 1760 - 1780 | Strong, sharp |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to weak |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum gives precise information on the number, environment, and connectivity of protons.

-

Aromatic Protons (4H): These protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm). Their exact chemical shifts and splitting patterns (multiplicities) depend on the electronic effects of the fused lactone ring. They will typically appear as complex multiplets.

-

Methine Proton (1H at C3): The single proton attached to the chiral center (C3) is adjacent to both the oxygen of the lactone and the methyl group. It is expected to resonate as a quartet due to coupling with the three protons of the methyl group (n+1 rule). Its chemical shift would be in the δ 5.0-5.5 ppm range, shifted downfield by the adjacent oxygen atom.[7]

-

Methyl Protons (3H): The three equivalent protons of the methyl group are coupled to the single methine proton at C3. This will result in a doublet in the upfield region, typically around δ 1.5-1.7 ppm.

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

| Aromatic | Multiplet | 7.0 - 8.0 | 4H |

| C3-H (Methine) | Quartet | 5.0 - 5.5 | 1H |

| -CH₃ (Methyl) | Doublet | 1.5 - 1.7 | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Lactone Carbonyl Carbon (C1): This is the most deshielded carbon and will appear significantly downfield, typically in the δ 169-172 ppm range.[7][8]

-

Aromatic Carbons (6C): Six distinct signals are expected for the benzene ring carbons. The two carbons at the ring fusion (C3a and C7a) will have different shifts from the four C-H aromatic carbons. Their shifts will generally be in the δ 110-150 ppm range.

-

Methine Carbon (C3): The chiral carbon attached to the oxygen atom will appear in the δ 70-80 ppm region.

-

Methyl Carbon: The methyl carbon is the most shielded and will appear far upfield, typically around δ 20-25 ppm.

| Carbon | Hybridization | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | sp² | 169 - 172 |

| Aromatic (C3a, C4-C7, C7a) | sp² | 110 - 150 |

| C3 (Methine) | sp³ | 70 - 80 |

| -CH₃ (Methyl) | sp³ | 20 - 25 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

-

Trustworthiness through Self-Validation: The high-resolution mass spectrum (HRMS) provides an exact mass, which can be used to confirm the molecular formula (C₉H₈O₂). This serves as an internal validation of the proposed structure. The calculated exact mass is 148.05243 Da.[1]

-

Molecular Ion Peak (M⁺˙): In electron ionization (EI) MS, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 148.

-

Key Fragmentation Pathways: The structure dictates predictable fragmentation. A common fragmentation for related phthalides is the loss of neutral molecules like CO or CO₂, or radical fragments. A prominent fragment is often the phthalidyl cation at m/z = 133, resulting from the loss of the methyl radical (•CH₃).[9]

Advanced Structural Verification: X-Ray Crystallography

Standard Analytical Protocols

The following protocols outline the standard methodologies for acquiring the spectroscopic data discussed.

Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. A small amount of the solid is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Mass Spectrometry: For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). For direct infusion ESI-MS, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.

Experimental Workflow for Structural Elucidation

The logical flow of experiments ensures a comprehensive and efficient analysis, where each step validates the next.

Caption: Workflow for the structural analysis of a novel compound.

Summary

The structural analysis of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. IR spectroscopy confirms the critical γ-lactone functional group, while mass spectrometry validates the molecular formula and reveals characteristic fragmentation. ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule's carbon-hydrogen framework, allowing for complete assignment of its constitution. Finally, X-ray crystallography offers the ultimate proof of structure in the solid state. This multi-faceted approach ensures the unequivocal identification and characterization of this important chemical entity, providing a solid foundation for its application in research and development.

References

- 1. 3-Methyl-1(3H)-isobenzofuranone | C9H8O2 | CID 18939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-methyl-2-benzofuran-1(3H)-one | C9H8O2 | CID 638755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2(3H)-Benzofuranone, 3-methyl- | C9H8O2 | CID 577536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. imjst.org [imjst.org]

- 10. 3,3-Dimethyl-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence of 3-Methyl-2-Benzofuran-1(3H)-one

This guide provides a comprehensive overview of the natural occurrence of 3-methyl-2-benzofuran-1(3H)-one, a significant benzofuran derivative. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its natural sources, biosynthetic pathways, and methodologies for its isolation and characterization.

Introduction: The Significance of this compound

This compound, also recognized in scientific literature as 3-methylphthalide, is a lactone compound characterized by a fused benzene and furan ring system.[1] This structural motif is a recurring theme in a multitude of natural products exhibiting a wide array of biological activities. Benzofuran derivatives, as a class, are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[2] The presence of the this compound core in more complex natural products underscores its importance as a biosynthetic precursor and a molecule of interest for synthetic and medicinal chemistry.

Natural Provenance: Unearthing this compound in Nature

While the synthetic accessibility of this compound is well-documented, its natural origins are a subject of ongoing scientific exploration. Evidence points to its presence and the occurrence of its structural analogs in both the fungal and plant kingdoms.

Fungal Kingdom: A Prolific Source

Fungi, particularly species within the genera Penicillium, Aspergillus, and Cephalosporium, are established producers of phthalides.[3] A notable example is the isolation of 4,6-dihydroxy-5-methoxy-7-methylphthalide from the fungus Cephalosporium sp. AL031, a close structural relative of our target molecule. Further strengthening this connection, a new phthalide derivative, 3-[2′(R)-hydroxybutyl]-7-hydroxyphthalide, was isolated from a marine-derived strain of Penicillium claviforme. The edible mushroom, Pleurotus ostreatus, has also been shown to produce phthalide derivatives with antifungal properties.[4] These findings strongly suggest that this compound is likely produced by a variety of fungal species, where it may play a role in chemical defense or signaling.

Plant Kingdom: The Apiaceae Family

In the plant kingdom, the Apiaceae (or Umbelliferae) family is a well-known source of phthalides.[3] These compounds are significant constituents of the essential oils of plants such as celery (Apium graveolens) and lovage (Levisticum officinale). While the direct isolation of this compound from these sources is less commonly reported than its more substituted derivatives, the prevalence of the phthalide skeleton in this plant family makes it a plausible, albeit perhaps minor, natural constituent.

Biosynthesis: A Glimpse into Nature's Synthetic Strategy

The biosynthesis of this compound is believed to follow a polyketide pathway, a common route for the production of aromatic compounds in fungi and plants.[3] A well-elucidated model for this process is the biosynthesis of mycophenolic acid in the fungus Penicillium brevicompactum.[5] This pathway involves the formation of a phthalide intermediate, 5,7-dihydroxy-4-methylphthalide, from 5-methylorsellinic acid.[5] This transformation is catalyzed by a remarkable bifunctional enzyme, a P450 monooxygenase coupled with a hydrolase, which first hydroxylates the methyl group of the precursor and then facilitates lactonization to form the phthalide ring.[6]

Based on this precedent, a putative biosynthetic pathway for this compound can be proposed. The pathway likely initiates with the assembly of a polyketide chain from acetate and malonate units by a polyketide synthase (PKS). This is followed by cyclization and aromatization to yield an orsellinic acid-type precursor. Subsequent enzymatic modifications, including decarboxylation and hydroxylation, would lead to the final this compound structure.

Caption: Proposed biosynthetic pathway of this compound.

Isolation and Characterization: A Practical Workflow

The successful isolation and characterization of this compound from natural sources hinge on a systematic and well-executed experimental workflow. The following protocol is a synthesized methodology based on established procedures for phthalide extraction from fungal and plant matrices.

Experimental Workflow Diagram

Caption: Workflow for the isolation and characterization of this compound.

Step-by-Step Methodology

1. Sample Preparation:

-

Fungal Source: Cultivate the selected fungal strain in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production.[4] After a sufficient incubation period, separate the mycelium from the culture broth by filtration.

-

Plant Source: Obtain fresh or dried plant material (e.g., seeds, roots, or aerial parts). Grind the material to a fine powder to increase the surface area for extraction.

2. Extraction:

-

Fungal Culture: Extract both the mycelial mass and the culture filtrate separately with an organic solvent such as ethyl acetate or n-hexane.[4] For the mycelium, a Soxhlet extraction can be employed for exhaustive extraction.[7]

-

Plant Material: Perform a Soxhlet extraction of the powdered plant material with a non-polar solvent like n-hexane or a solvent of intermediate polarity like ethyl acetate.[7]

-

Rationale: The choice of solvent is critical and should be based on the polarity of the target compound. This compound is a moderately polar compound, making ethyl acetate a suitable choice.

3. Concentration and Fractionation:

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Subject the crude extract to medium-pressure liquid chromatography (MPLC) or column chromatography on silica gel.[7] Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

4. Monitoring and Pooling:

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system. Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions that show a spot corresponding to the expected Rf value of this compound.

5. Final Purification:

-

For final purification, employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase, or preparative TLC.

6. Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra of the purified compound. The data should be consistent with the structure of this compound.

-

Mass Spectrometry (MS): Obtain the mass spectrum of the compound using gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.[8]

Quantitative Data Summary

| Analytical Technique | Expected Data for this compound |

| Molecular Formula | C9H8O2 |

| Molecular Weight | 148.16 g/mol |

| 1H NMR (CDCl3) | Signals corresponding to aromatic protons, a methine proton coupled to a methyl group, and a methyl doublet. |

| 13C NMR (CDCl3) | Resonances for a carbonyl carbon, aromatic carbons, a methine carbon, and a methyl carbon. |

| GC-MS | A molecular ion peak (M+) at m/z 148, along with characteristic fragmentation patterns. |

Conclusion

This compound, or 3-methylphthalide, is a naturally occurring compound with a promising chemical scaffold. Its presence in both fungi and plants, coupled with a plausible polyketide-based biosynthetic pathway, makes it an intriguing target for natural product chemists and drug discovery professionals. The methodologies outlined in this guide provide a robust framework for the successful isolation, characterization, and further investigation of this and related bioactive benzofuranones from their natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of Phthalates and Terephthalates from Plant Material – Natural Products or Contaminants? [ouci.dntb.gov.ua]

- 3. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Isolation and characterization of steroids, phthalide and essential oil of the fruits of Kelussia odoratissima Mozaff., an endemic mountain celery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-methyl-2-benzofuran-1(3H)-one: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-2-benzofuran-1(3H)-one, also known as 3-methylphthalide, is a bicyclic lactone belonging to the benzofuran class of organic compounds.[1] This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Structurally, it features a benzene ring fused to a five-membered furanone ring, with a methyl group at the 3-position.[1] This guide provides a comprehensive overview of its synthesis, chemical and physical properties, spectroscopic characterization, and known biological activities, with a focus on its potential applications in drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 3453-64-3 | [1] |

| Appearance | Colorless to pale-yellow crystalline solid | [] |

| Aroma | Faintly sweet, balsamic | [] |

| pKa | -0.47 ± 0.50 | [] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reductive cyclization of a 2-acylarylcarboxylate, such as methyl 2-acetylbenzoate.[2] This method represents an efficient strategy for preparing chiral phthalides. 2-acetylbenzoic acid itself exists in a dynamic equilibrium with its cyclic hemiacetal tautomer, 3-hydroxy-3-methyl-1(3H)-isobenzofuranone, which is a direct precursor to the target molecule.[5][6]

Protocol: Synthesis via Reductive Cyclization of Methyl 2-acetylbenzoate

This protocol is adapted from a general method for the asymmetric reduction of aromatic ketones.[2]

Materials:

-

Methyl 2-acetylbenzoate

-

L-(+)-tartaric acid

-

Phenylboronic acid

-

Sodium borohydride (NaBH₄)

-

Anhydrous solvent (e.g., THF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Preparation of the Chiral Catalyst (TarB-H): The tartaric acid-derived boronic ester (TarB-H) is prepared by treating L-(+)-tartaric acid with phenylboronic acid.[2]

-

Reduction and Cyclization:

-

In a reaction vessel, dissolve methyl 2-acetylbenzoate in an anhydrous solvent under an inert atmosphere.

-

Add the prepared TarB-H catalyst to the solution.

-

Slowly add sodium borohydride (NaBH₄) to the mixture at room temperature.

-

Stir the reaction for 1 hour.[2]

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Causality of Experimental Choices:

-

The use of a chiral catalyst, such as TarB-H, allows for the stereoselective reduction of the ketone, leading to the formation of a specific enantiomer of the final product if desired.[2]

-

Sodium borohydride is a mild and selective reducing agent for the ketone functional group, minimizing side reactions.

-

The in-situ lactonization occurs as the initially formed alcohol attacks the adjacent ester carbonyl group, a thermodynamically favorable cyclization.

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The molecular ion peak ([M]⁺) is observed at an m/z of 148.[7] Common fragmentation patterns include the loss of a methyl group (CH₃•), resulting in a fragment at m/z 133, and the loss of carbon monoxide (CO) from the lactone ring, leading to a fragment at m/z 120.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically appearing in the region of 1760-1800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

Biological Activities and Potential Applications

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities.[3]

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of benzofuran derivatives against various cancer cell lines.[8] While specific IC₅₀ values for this compound are not extensively reported, related compounds have shown significant activity. For instance, certain brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one exhibit selective toxicity towards chronic myelogenous leukemia (K562) cells with IC₅₀ values in the low micromolar range.[8]

The proposed mechanisms for the anticancer effects of benzofuran derivatives are diverse and include:

-

Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death in cancer cells.[2] This is often mediated through caspase-dependent pathways.[8]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

-

Inhibition of Tubulin Polymerization: Disruption of the microtubule network can lead to mitotic arrest and cell death.[2]

-

Modulation of Signaling Pathways: Benzofuran derivatives have been implicated in the modulation of key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.

Caption: Proposed mechanism of apoptosis induction.

Anti-inflammatory Activity

Phthalides, including 3-arylphthalide derivatives, have demonstrated anti-inflammatory properties.[3] The mechanism of action is often associated with the inhibition of pro-inflammatory mediators. For example, some derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[3] Furthermore, they can reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[3] The anti-inflammatory effects of some benzofuran derivatives are linked to the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Inhibition of inflammatory pathways.

Antimicrobial Activity

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or its derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Annexin V-FITC Apoptosis Assay

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.

Procedure:

-

Plate cells in a white-walled 96-well plate and treat them with the test compound.

-

Add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a luminometer.

Conclusion

This compound represents a core structure with significant potential in drug discovery. While much of the existing research focuses on its derivatives, the foundational understanding of its synthesis, properties, and the broad biological activities of the benzofuran class provides a strong basis for further investigation. Future studies should aim to elucidate the specific molecular targets and detailed mechanisms of action of the parent compound to fully realize its therapeutic potential. The protocols and information provided in this guide serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Acetylbenzoic acid: phthalide form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ss-pub.org [ss-pub.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Benzofuranone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Abstract

The benzofuranone scaffold is a privileged heterocyclic motif that constitutes the core of numerous natural products and synthetic compounds of significant pharmacological interest. This technical guide provides a comprehensive exploration of the discovery and history of benzofuranone chemistry, from the seminal work of pioneers like Perkin and von Baeyer to the sophisticated synthetic strategies employed today. We will delve into the intricacies of both classical and modern synthetic methodologies, offering detailed, field-proven protocols for the construction of this versatile framework. Furthermore, this guide will illuminate the diverse biological activities of benzofuranone derivatives, with a particular focus on their anticancer properties, detailing their mechanisms of action as inhibitors of tubulin polymerization and key cellular kinases. Through a synthesis of historical context, synthetic expertise, and mechanistic insights, this document aims to serve as an invaluable resource for researchers, scientists, and drug development professionals engaged in the exploration of benzofuranone-based therapeutics.

Chapter 1: A Historical Perspective: The Dawn of Benzofuranone Chemistry

The story of the benzofuranone ring system is intrinsically linked to the broader history of heterocyclic chemistry. Its discovery was not a singular event but rather an intellectual and experimental journey built upon foundational work in related aromatic compounds. The pioneers of 19th-century organic chemistry, through their explorations of natural products and the development of novel synthetic reactions, laid the groundwork for our contemporary understanding of this important scaffold.

The Pioneers and Their Seminal Contributions

The early history of benzofuranone chemistry is interwoven with the discoveries of coumarins and benzofurans. The key figures who illuminated this area of organic synthesis were driven by a desire to understand the structure of natural products and to create new molecules with interesting properties.

-

Sir William Henry Perkin (1838–1907): A British chemist celebrated for his accidental discovery of the first synthetic dye, mauveine, Perkin also made significant contributions to the chemistry of aromatic compounds.[1][2][3][4] His work on the synthesis of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class, and the subsequent development of the Perkin rearrangement in 1870, provided a crucial early pathway to the benzofuran nucleus.[3][5][6] This reaction, which involves the ring contraction of a 2-halocoumarin in the presence of a base, was a pivotal moment in the history of benzofuran synthesis.[5][6]

-

Adolf von Baeyer (1835–1917): A German chemist and Nobel laureate, von Baeyer's work spanned a vast range of organic chemistry, including the synthesis of indigo and the discovery of barbituric acid.[7][8][9][10][11] In 1884, alongside Paul Fritsch, he reported the first synthesis of 2-coumaranone (benzofuran-2(3H)-one) through the distillation of (2-hydroxyphenyl)acetic acid.[12] This direct synthesis of a benzofuranone core was a landmark achievement, providing a more direct entry into this class of compounds.

-

Hans von Pechmann (1850–1902): A German chemist known for the discovery of diazomethane, von Pechmann also developed the Pechmann condensation , a method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[5][6][13][14][15] While not a direct synthesis of benzofuranones, the Pechmann condensation provided ready access to the coumarin precursors necessary for the Perkin rearrangement, thereby indirectly facilitating the study of benzofuran chemistry.

Foundational Synthetic Pathways: A Legacy of Discovery

The early synthetic methods, born out of the intellectual curiosity of these pioneers, remain fundamental to the field. Understanding these classical reactions provides a crucial context for appreciating the elegance and efficiency of modern synthetic strategies.

The journey from simple aromatic precursors to the benzofuranone core can be visualized as a logical progression of synthetic transformations, each building upon the last.

These early discoveries not only provided the first access to the benzofuranone scaffold but also sparked further research into its chemical properties and potential applications, a legacy that continues to drive innovation in the field today.

Chapter 2: The Art of Synthesis: From Classical to Contemporary Methods

The synthesis of the benzofuranone core has evolved significantly since its initial discovery. While classical methods laid the essential groundwork, the demand for greater efficiency, functional group tolerance, and stereocontrol has spurred the development of a diverse array of modern synthetic strategies. This chapter provides a detailed examination of both foundational and cutting-edge methodologies, complete with step-by-step protocols to guide the practicing chemist.

Classical Syntheses: The Enduring Foundations

The venerable reactions developed in the late 19th and early 20th centuries remain relevant, not only for their historical significance but also for their utility in specific synthetic contexts.

The Perkin rearrangement is a classic example of a ring contraction reaction, providing a route to benzofuran-2-carboxylic acids from 3-halocoumarins. The reaction proceeds via a base-catalyzed ring opening of the lactone, followed by an intramolecular nucleophilic attack and subsequent rearrangement.[5][6]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [6]

-

To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol).

-

Add ethanol (5 mL) and sodium hydroxide (0.0201 g, 0.503 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate at 300W for 5 minutes at a temperature of 79 °C with stirring.

-

Monitor the reaction by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

-

Upon completion, concentrate the reaction mixture on a rotary evaporator.

-

Dissolve the crude product in a minimum volume of water.

-

Acidify the aqueous solution with 2M HCl to precipitate the product.

-

Filter the precipitate, wash with water, and dry to afford 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.

This direct cyclization, first reported by von Baeyer and Fritsch, remains a straightforward method for the preparation of the parent 2-coumaranone.[12] The reaction involves the acid-catalyzed intramolecular esterification of (2-hydroxyphenyl)acetic acid.

Experimental Protocol: Acid-Catalyzed Cyclization of o-Hydroxyphenylacetic Acid [2]

-

To a 250 mL three-necked flask equipped with a water separator and a stirrer, add o-hydroxyphenylacetic acid (15.2 g, 100 mmol) and toluene (100 mL).

-

Heat the mixture to 100 °C with stirring.

-

Add 1 mL of 8 M sulfuric acid.

-

Heat the mixture to reflux for 6 hours, collecting the water that azeotropes off.

-

After cooling to room temperature, wash the filtrate sequentially with sodium bisulfite solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the toluene by rotary evaporation to yield benzofuran-2(3H)-one.

Modern Synthetic Strategies: Efficiency and Elegance

Contemporary organic synthesis has brought forth a plethora of innovative methods for constructing the benzofuranone core, often employing transition-metal catalysis or metal-free reaction conditions to achieve high yields and selectivity.

Palladium, gold, and other transition metals have proven to be powerful catalysts for the synthesis of benzofuranones, enabling a range of transformations that were previously challenging.

Experimental Protocol: Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols [14][16]

-

To a flame-dried Schlenk tube, add the alkenylphenol (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.05 mmol, 10 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add a base (e.g., KOAc, 1.0 mmol, 2.0 equiv) and a CO source (e.g., N-formylsaccharin, 1.5 mmol, 3.0 equiv).

-

Add a suitable solvent (e.g., toluene, 2 mL).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).

-

After cooling, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired 3-substituted-benzofuran-2(3H)-one.

The development of metal-free synthetic methods is a growing area of research, driven by the desire for more sustainable and cost-effective chemical processes.

Experimental Protocol: Metal-Free Synthesis from o-Alkynyl Phenols [9]

-

In a pre-heated glassware under an argon atmosphere, dissolve the o-alkynyl phenol (0.2 mmol) in a suitable alcohol (e.g., methanol, 1 mmol, 5.0 equiv).

-

Add Selectfluor (0.4 mmol, 2.0 equiv) and trifluoromethanesulfonic acid (TfOH, 0.3 mmol, 1.5 equiv).

-

Stir the reaction mixture at room temperature for the required duration (e.g., 1-4 hours), monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired benzofuran-3(2H)-one.

Synthesis of Aurones: A Special Class of Benzofuranones

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a naturally occurring subclass of flavonoids. A common synthetic route involves the oxidative cyclization of 2'-hydroxychalcones.

Experimental Protocol: Synthesis of Aurones using Mercury(II) Acetate [3][10]

-

Dissolve the 2'-hydroxychalcone (0.001 mole) in cold pyridine (10 mL).

-

To this solution, add a molar equivalent of mercury(II) acetate (0.001 mole).

-

Reflux the solution for 10-15 minutes.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure aurone.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a particular benzofuranone derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of some of the discussed methods.

| Method | Key Transformation | Catalyst/Reagent | Typical Yields | Advantages | Disadvantages |

| Perkin Rearrangement | 3-Halocoumarin → Benzofuran-2-carboxylic acid | Base (e.g., NaOH) | High | Historical significance, good for specific precursors | Requires pre-functionalized coumarins |

| von Baeyer-Fritsch | o-Hydroxyphenylacetic acid → 2-Coumaranone | Acid (e.g., H₂SO₄) | High (98%)[2] | Direct, high yielding for the parent compound | Limited scope for substituted derivatives |

| Pd-Catalyzed Alkoxycarbonylation | Alkenylphenol → 3-Substituted Benzofuran-2(3H)-one | Pd(OAc)₂, Phosphine ligand, CO source | Good to Excellent | High functional group tolerance, mild conditions | Requires a transition metal catalyst |

| Metal-Free Cyclization | o-Alkynyl Phenol → Benzofuran-3(2H)-one | Selectfluor, TfOH | Moderate to Good (up to 86%)[9] | Avoids transition metals, mild conditions | May require specific activating groups |

| Aurone Synthesis | 2'-Hydroxychalcone → Aurone | Hg(OAc)₂ in pyridine | Good | Effective for a specific class of benzofuranones | Use of toxic mercury salts |

Chapter 3: Nature's Blueprint: Benzofuranones in the Wild

The benzofuranone scaffold is not merely a creation of synthetic chemists; it is a recurring motif in the vast and intricate tapestry of natural products. Plants, in particular, have evolved biosynthetic pathways to produce a diverse array of benzofuranone-containing compounds, many of which possess significant biological activities.[13][17][18] These natural products serve as a rich source of inspiration for the design of novel therapeutic agents.

Aurones: The Golden Flavonoids

Aurones are a prominent class of naturally occurring benzofuranones, structurally isomeric to flavones. They are responsible for the vibrant yellow colors of many flowers, such as those of the Asteraceae family.[13] The biosynthesis of aurones proceeds from chalcones through an oxidative cyclization process.

Other Naturally Occurring Benzofuranones

Beyond the aurones, a variety of other benzofuranone derivatives have been isolated from natural sources. These compounds often exhibit complex structures and a wide range of biological effects.

The following table highlights some examples of naturally occurring benzofuranone derivatives, their sources, and their reported biological activities.

| Compound | Natural Source | Biological Activity | IC₅₀/EC₅₀ |

| Angelicin | Psoralea corylifolia L. (fruit) | Anticancer (induces apoptosis in neuroblastoma cells)[13] | Not specified |

| Compound 56 | Eupatorium adenophorum | Antiviral (RSV LONG and A2 strains) | 2.3 µM and 2.8 µM, respectively[13] |

| Rosmadial | Rosemary oil | Antioxidant | Not specified |

| Griseofulvin | Penicillium griseofulvum | Antifungal | Not specified |

The study of these natural products, including their isolation, structure elucidation, and biological evaluation, provides invaluable insights for medicinal chemists.[19][20][21][22] They serve as lead compounds for the development of new drugs and as probes to understand complex biological pathways.

Chapter 4: The Therapeutic Promise: Biological Activities and Mechanisms of Action

The benzofuranone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[8][13] This chapter will focus on the anticancer potential of benzofuranone compounds, elucidating their mechanisms of action at the molecular level.

Anticancer Activity: Targeting the Machinery of Cell Division

Many benzofuranone derivatives exert their potent anticancer effects by interfering with the process of cell division, or mitosis. They achieve this by targeting key components of the mitotic machinery, such as microtubules and regulatory kinases.

Microtubules are dynamic polymers of α- and β-tubulin proteins that form the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. A number of benzofuranone derivatives have been shown to be potent inhibitors of tubulin polymerization.

These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis (programmed cell death).

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. 2-COUMARANONE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1449838A1 - Process for the preparation of 2-coumaranone and substituted 2-coumaranones - Google Patents [patents.google.com]

- 5. Benzofuran synthesis [organic-chemistry.org]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. eclass.uoa.gr [eclass.uoa.gr]

- 21. d-nb.info [d-nb.info]

- 22. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

Spectroscopic Analysis of 3-methyl-2-benzofuran-1(3H)-one: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data available for the chemical compound 3-methyl-2-benzofuran-1(3H)-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates and interprets key spectroscopic information, offering insights into the structural characterization of this molecule. While foundational spectroscopic data is presented, this guide also highlights the current gaps in publicly available, detailed nuclear magnetic resonance (NMR) data, a critical component for unambiguous structural elucidation.

Introduction: The Significance of this compound

This compound, also known by synonyms such as 3-methylphthalide, is a heterocyclic organic compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol .[1] This molecule belongs to the benzofuranone class of compounds, which are recognized for their presence in various natural products and their utility as building blocks in the synthesis of more complex molecules.[2] The benzofuranone scaffold is of significant interest in medicinal chemistry due to its association with a wide range of biological activities. Furthermore, this compound finds applications in the fragrance industry.[2]

Accurate structural determination is paramount for understanding the chemical reactivity, biological activity, and potential applications of this compound. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will delve into the available mass spectrometry and infrared spectroscopy data, and discuss the necessary, yet currently elusive, nuclear magnetic resonance data.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound reveals a bicyclic system composed of a benzene ring fused to a five-membered lactone (cyclic ester) ring, with a methyl group at the chiral center (position 3).

Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as gaining insights into its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for analyzing small organic molecules like this compound is through Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity, ensuring that a pure sample of the target molecule enters the mass spectrometer.

-

Ionization: In the ion source of the mass spectrometer, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, characteristic charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Interpretation

For this compound, the following mass spectral data are anticipated:

| Feature | m/z | Interpretation |

| Molecular Ion (M⁺•) | 148 | Corresponds to the molecular weight of C₉H₈O₂. |

| Fragment Ion | 133 | Loss of a methyl group (•CH₃) from the molecular ion. |

| Fragment Ion | 120 | Loss of a carbonyl group (CO) from the molecular ion. |

The presence of the molecular ion peak at m/z 148 is a strong confirmation of the compound's identity. The observed fragmentation pattern provides further structural evidence, consistent with the known lability of the methyl and lactone functionalities under electron ionization conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Modern Fourier Transform Infrared (FT-IR) spectroscopy, often coupled with an Attenuated Total Reflectance (ATR) accessory, provides a rapid and straightforward method for obtaining high-quality spectra of solid or liquid samples.

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: An IR beam is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample. At each reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Signal Processing: The attenuated IR beam is directed to a detector, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

Data Interpretation

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Aliphatic (methyl) |

| ~1780-1760 | C=O Stretch | γ-Lactone (five-membered ring) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |